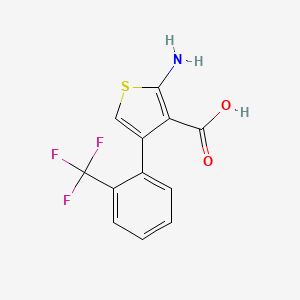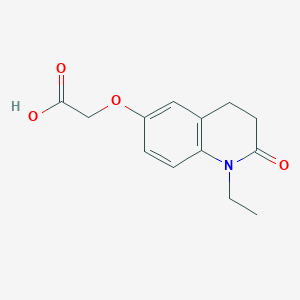
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a propan-2-yl group attached to the nitrogen atom at position 1 and a carboxamide group at position 4 of the pyrazole ring
準備方法
The synthesis of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for such reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. It can be used as a building block for the development of new materials and catalysts.
Biology: Pyrazole derivatives, including 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. Studies are being conducted to evaluate its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s interaction with cellular receptors may trigger signaling cascades that result in various biological responses.
類似化合物との比較
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:
1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and reactivity.
1-(Methyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a propan-2-yl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(Propan-2-yl)-1H-pyrazole-3-carboxamide: The carboxamide group is positioned at the 3rd position instead of the 4th, potentially altering its chemical behavior and biological activity.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-6(3-9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |
InChIキー |
RVCWTVZMJWAZDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)





![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)

